molecular formula C10H13ClN2 B11901942 1-(1H-Indol-5-yl)ethanamine hydrochloride CAS No. 1956356-01-6

1-(1H-Indol-5-yl)ethanamine hydrochloride

Cat. No.: B11901942
CAS No.: 1956356-01-6
M. Wt: 196.67 g/mol
InChI Key: MSNIUOZKQWTNRN-UHFFFAOYSA-N
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Description

1-(1H-Indol-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12N2·HCl It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-5-yl)ethanamine hydrochloride typically involves the reaction of indole derivatives with ethanamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be reacted with ethanamine to form 1-(1H-Indol-5-yl)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and can involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(1H-Indol-5-yl)ethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Indol-5-yl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-ethanamine: Another indole derivative with similar biological activities.

    N-Methyltryptamine: A compound with a similar structure but different functional groups.

    5-Hydroxytryptamine (Serotonin): A well-known neurotransmitter with an indole ring structure.

Uniqueness

1-(1H-Indol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

1956356-01-6

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

1-(1H-indol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-7,12H,11H2,1H3;1H

InChI Key

MSNIUOZKQWTNRN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC=C2)N.Cl

Origin of Product

United States

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